3,5-Dimethoxybenzonitrile

Catalog No.
S702877
CAS No.
19179-31-8
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzonitrile

CAS Number

19179-31-8

Product Name

3,5-Dimethoxybenzonitrile

IUPAC Name

3,5-dimethoxybenzonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3

InChI Key

NVTHWSJNXVDIKR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C#N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OC

3,5-Dimethoxybenzonitrile is an organic compound with the molecular formula C₉H₉NO₂. It features a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and a cyano group (nitrile) at the 1 position. This compound is recognized for its distinctive structure, which contributes to its unique chemical properties and potential applications in various fields.

Currently, there is no reported information on the specific mechanism of action of 3,5-dimethoxybenzonitrile in biological systems.

As with any new compound, it is advisable to handle 3,5-dimethoxybenzonitrile with caution due to lack of specific safety data. Here are some general safety considerations for aromatic nitriles:

  • Potential toxicity: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.
  • Flammability: Aromatic nitriles are generally flammable and should be kept away from heat sources.

Synthesis and Characterization:

3,5-Dimethoxybenzonitrile is an aromatic organic compound with the chemical formula C₉H₉NO₂. It is a white crystalline solid with a melting point of 92-94 °C. The synthesis of 3,5-dimethoxybenzonitrile can be achieved through various methods, including the Sandmeyer reaction, the Ullmann reaction, and the Houben-Hoesch reaction. [Source: Sigma-Aldrich product page for 3,5-Dimethoxybenzonitrile, ]

Researchers often characterize 3,5-dimethoxybenzonitrile using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity. [Source: PubChem entry for 3,5-Dimethoxybenzonitrile, ]

Potential Applications:

While research on 3,5-dimethoxybenzonitrile is ongoing, it has been explored for its potential applications in various scientific fields:

  • Pharmaceutical Research: Due to the presence of the nitrile and methoxy groups, 3,5-dimethoxybenzonitrile might hold potential for the development of new drugs. Researchers have investigated its activity against various enzymes and cell lines, although further studies are needed to determine its efficacy and safety. [Source: Scientific articles on the biological activities of 3,5-dimethoxybenzonitrile, accessible through scientific databases like PubMed]
  • Material Science: The unique properties of 3,5-dimethoxybenzonitrile, such as its thermal stability and potential for liquid crystal formation, make it a candidate for material science applications. Researchers are exploring its use in the development of new materials with specific functionalities. [Source: Scientific articles on the material properties of 3,5-dimethoxybenzonitrile, accessible through scientific databases like ScienceDirect]
  • Organic Synthesis: 3,5-dimethoxybenzonitrile can serve as a building block for the synthesis of more complex organic molecules. Its reactive functional groups allow for further chemical modifications, making it a versatile starting material for various organic syntheses. [Source: Scientific articles on the use of 3,5-dimethoxybenzonitrile in organic synthesis, accessible through scientific databases like Wiley Online Library]
Typical of aromatic compounds. These include:

  • Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles under appropriate conditions.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to the ortho and para positions relative to themselves, facilitating further functionalization.

Research indicates that 3,5-dimethoxybenzonitrile exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest it has potential as an antimicrobial agent.
  • Cytotoxicity: It has shown cytotoxic effects against certain cancer cell lines, indicating possible applications in cancer treatment research .

Several methods are employed to synthesize 3,5-dimethoxybenzonitrile:

  • From 3,5-Dimethoxybenzoic Acid: This involves converting the acid to the nitrile through dehydration or by treating it with thionyl chloride followed by reaction with sodium cyanide.
  • Via Electrophilic Aromatic Substitution: Starting from a suitable aromatic compound, methoxy groups can be introduced followed by nitrilation.
  • From Phenolic Precursors: Phenolic compounds can be methylated and subsequently converted to nitriles.

3,5-Dimethoxybenzonitrile finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Utilized in studies exploring its biological effects and potential therapeutic uses.
  • Material Science: Investigated for its properties in developing new materials.

Interaction studies of 3,5-dimethoxybenzonitrile focus on its behavior in biological systems and its reactivity with other compounds. Notable interactions include:

  • Binding Studies: Research has been conducted on its binding affinities with certain enzymes or receptors, providing insights into its potential therapeutic roles.
  • Synergistic Effects: When combined with other compounds, it may enhance or alter biological activity, which is crucial for drug development.

Several compounds share structural similarities with 3,5-dimethoxybenzonitrile. Here are a few notable examples:

Compound NameStructureUnique Features
3-MethoxybenzonitrileC₈H₉NOContains only one methoxy group; simpler structure.
4-MethoxybenzonitrileC₈H₉NONitrile is para to the methoxy group; different reactivity.
2,4-DimethoxybenzonitrileC₉H₁₁NO₂Different substitution pattern; may exhibit varied biological activity.
3,4-DimethoxybenzonitrileC₉H₁₁NO₂Another positional isomer; distinct reactivity profile.

Uniqueness of 3,5-Dimethoxybenzonitrile

The unique positioning of the methoxy groups at the 3 and 5 positions relative to the nitrile group allows for specific electronic effects that influence both reactivity and biological activity. This makes it particularly interesting for synthetic chemists and pharmacologists alike.

Aldoxime Dehydration

The aldoxime dehydration pathway remains a cornerstone for synthesizing 3,5-dimethoxybenzonitrile. Starting with 3,5-dimethoxybenzaldehyde, hydroxylamine hydrochloride facilitates oxime formation, followed by dehydration using agents like phosphorus pentachloride or acetic anhydride. This method yields 3,5-dimethoxybenzonitrile with 75–85% efficiency under reflux conditions in toluene or xylene.

Key reaction conditions:

  • Solvent: Toluene or xylene (b.p. 110–140°C)
  • Catalyst: H2SO4 or PCl5
  • Yield: 78–85%

Amide Dehydration

Primary amides, such as 3,5-dimethoxybenzamide, undergo dehydration using hexamethylphosphoric triamide (HMPT) at 220–240°C. This method avoids harsh reagents but requires high temperatures, achieving 65–75% yields.

Comparative Table: Traditional Methods for 3,5-Dimethoxybenzonitrile Synthesis

MethodStarting MaterialReagent/CatalystYield (%)
Aldoxime dehydration3,5-DimethoxybenzaldehydeH2SO4/PCl578–85
Amide dehydration3,5-DimethoxybenzamideHMPT65–75
Halogen substitution3,5-DimethoxybromobenzeneCuCN60–70

Agrochemical Derivative Synthesis

The application of 3,5-dimethoxybenzonitrile in agrochemical derivative synthesis represents a significant area of development in plant protection chemistry [8]. Research has demonstrated that derivatives of dimethoxystilbene compounds, which share structural similarities with 3,5-dimethoxybenzonitrile, exhibit strong biological activity against various agricultural pests [8]. These compounds have shown effectiveness as larvicidal agents against mosquito species, with some derivatives demonstrating activity against both pesticide-susceptible and pyrethroid-resistant strains [8].

The compound's utility in agrochemical synthesis extends to the development of environmentally friendly pesticides and herbicides [1]. Studies have revealed that 3,5-dimethoxybenzonitrile derivatives can be formulated into compounds that are more effective while maintaining reduced environmental impact [1]. The structural features of the compound, particularly the methoxy substituents, contribute to enhanced biological activity while potentially reducing toxicity to non-target organisms.

Research has established that benzonitrile derivatives possess significant potential in agricultural applications, particularly in the development of compounds with antifungal properties [29]. Axially chiral benzonitrile derivatives have demonstrated promising anti-bacterial activities against plant pathogens, showing effectiveness in inhibiting bacterial strains that cause significant economic losses in agriculture [29]. These findings suggest that 3,5-dimethoxybenzonitrile could serve as a precursor for developing novel bactericides for plant protection.

Agricultural ApplicationActivity TypeEfficacy Range
Larvicidal ActivityMosquito Control45-50 μM LC50 [8]
Nematode ControlRoot-knot Management83-167 μg/mL [8]
Fungal InhibitionPlant Disease ControlVariable effectiveness [8]
Bacterial InhibitionPlant Pathogen ControlPromising results [29]

The development of agrochemical derivatives from 3,5-dimethoxybenzonitrile involves sophisticated synthetic approaches that leverage the compound's reactive sites [28]. Environmental transformation studies have shown that agrochemicals frequently undergo various chemical and metabolic reactions, necessitating comprehensive characterization of their derivatives [28]. The methoxy groups in 3,5-dimethoxybenzonitrile provide sites for further functionalization, enabling the synthesis of compounds with enhanced biological activity and improved environmental profiles.

Material Science Integration

3,5-Dimethoxybenzonitrile demonstrates significant potential in material science applications, particularly in the development of advanced polymers and specialized materials [1]. The compound's unique structure allows it to contribute to the formulation of materials that require specific chemical properties for improved performance [1]. Research has shown that benzonitrile derivatives can be effectively integrated into polymer systems, where they serve as building blocks for materials with enhanced properties.

The integration of 3,5-dimethoxybenzonitrile into material science applications is exemplified by its use in polymer chemistry, where derivatives have been investigated for their role in cationic photopolymerization processes . These applications demonstrate the compound's ability to enhance polymer properties through its participation in cross-linking reactions and network formation . The presence of both electron-donating and electron-withdrawing groups provides unique reactivity patterns that can be exploited in material design.

Recent developments in material science have highlighted the potential of benzonitrile-based compounds in the creation of advanced optical materials [34] [35]. Research has demonstrated that benzonitrile-based polymers can serve as host materials for organic light-emitting diodes, achieving high external quantum efficiency [34] [35]. These applications showcase the compound's ability to participate in the formation of materials with specific optoelectronic properties.

Material ApplicationProperty EnhancementPerformance Metric
Polymer Host MaterialsQuantum Efficiency20.9% EQE (Green) [34]
OLED ApplicationsLight Emission13.4% EQE (Blue) [34]
PhotopolymerizationCross-linking DensityEnhanced Properties
Optical MaterialsTriplet Energy>2.68 eV [34]

The material science applications of 3,5-dimethoxybenzonitrile extend to the development of specialty chemicals and functional materials . The compound's derivatives have been explored for use as fluorescent sensors, where certain derivatives exhibit fluorescence properties that make them suitable for monitoring applications . These materials demonstrate the versatility of 3,5-dimethoxybenzonitrile in creating compounds with specific optical and sensing capabilities.

Carbon nanostructure applications represent another frontier for benzonitrile derivatives in material science [36]. Research has shown that benzonitrile molecules can interact with carbon nanotubes and graphene through π-π aromatic ring stacking, with these interactions significantly strengthened by metal doping [36]. These findings suggest potential applications for 3,5-dimethoxybenzonitrile derivatives in advanced carbon-based materials and nanocomposites.

Functional Group Transformations

The functional group transformations of 3,5-dimethoxybenzonitrile represent a cornerstone of its synthetic utility across multiple applications [39]. The nitrile group serves as a versatile functional handle that can be transformed into various other functionalities, including primary amines, carboxylic acids, and ketones [39] [40]. These transformations are fundamental to the compound's role as a synthetic intermediate in pharmaceutical, agrochemical, and material science applications.

Nitrile hydrolysis represents one of the most important transformations of 3,5-dimethoxybenzonitrile, converting the nitrile group to carboxylic acid functionality [41] [43]. This transformation can be achieved under both acidic and basic conditions, with the reaction proceeding through an amide intermediate [41]. The hydrolysis reaction is particularly valuable in pharmaceutical synthesis, where carboxylic acid derivatives are often required for biological activity or further functionalization.

Reduction reactions of the nitrile group provide access to primary amine derivatives, which are essential building blocks in pharmaceutical chemistry [39] [44]. The reduction can be accomplished using various reagents, including lithium aluminum hydride for complete reduction to primary amines, or diisobutylaluminum hydride for selective reduction to aldehydes [39] [44]. These transformations enable the synthesis of diverse molecular architectures from the common 3,5-dimethoxybenzonitrile starting material.

Transformation TypeProductReagentConditions
HydrolysisCarboxylic AcidH2SO4/HeatAcidic [41]
ReductionPrimary AmineLiAlH4Anhydrous [39]
Partial ReductionAldehydeDIBAL-HControlled [44]
Grignard AdditionKetoneRMgXAnhydrous [39]

The Grignard reaction with 3,5-dimethoxybenzonitrile provides access to ketone functionality, expanding the synthetic possibilities for this versatile intermediate [39]. The reaction involves nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, followed by hydrolysis to yield the corresponding ketone [39]. This transformation is particularly valuable in pharmaceutical synthesis, where ketone intermediates can be further modified to generate complex molecular architectures.

Advanced transformation strategies have been developed for benzonitrile derivatives that leverage their unique reactivity patterns [40]. The nitrile group can participate in cycloaddition reactions, including [2+2+2] cycloadditions with alkynes and [3+2] cycloadditions with azides, enabling the construction of complex heterocyclic systems [40]. These reactions demonstrate the versatility of 3,5-dimethoxybenzonitrile as a building block for accessing diverse molecular frameworks.

Molecular Orbital Configuration

3,5-Dimethoxybenzonitrile exhibits a complex electronic structure characterized by the interplay between electron-donating methoxy groups and the electron-withdrawing nitrile functionality. The molecular orbital analysis reveals that the compound maintains an essentially planar geometry with maximum deviation from planarity of only 0.027 Å for carbon atoms in the methyl groups [1]. This planarity is crucial for optimal π-orbital overlap and electronic delocalization.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies demonstrate significant charge transfer capabilities within the molecule [2]. The HOMO is primarily localized on the benzene ring with substantial contribution from the methoxy oxygen lone pairs, while the LUMO shows significant density on the nitrile group, particularly at the carbon atom of the cyano functionality [3].

Substituent Effects on Electronic Properties

The dual methoxy substitution pattern at positions 3 and 5 creates a unique electronic environment that substantially modifies the parent benzonitrile's properties. The methoxy groups function as strong electron-donating substituents through resonance effects, with their oxygen lone pairs delocalizing into the aromatic π-system [4]. This electron donation significantly increases the electron density at the ortho and para positions relative to the methoxy groups, corresponding to positions 2, 4, and 6 on the benzene ring [5].

The nitrile group provides a contrasting electronic influence, acting as a powerful electron-withdrawing group through both inductive and resonance effects. This creates a push-pull electronic architecture where the methoxy groups donate electron density while the nitrile group accepts it, resulting in enhanced polarizability and potential for charge transfer processes [6].

Reactivity Implications

The electronic structure analysis indicates that 3,5-dimethoxybenzonitrile should exhibit enhanced reactivity compared to unsubstituted benzonitrile. The methoxy groups activate the aromatic ring toward electrophilic substitution reactions by increasing electron density, while simultaneously the nitrile group provides a site for nucleophilic attack or coordination to metal centers [7]. This dual reactivity pattern makes the compound particularly valuable as a synthetic intermediate for more complex molecular architectures.

Thermodynamic and Kinetic Simulations

Thermodynamic Stability

Computational thermodynamic analysis using density functional theory (DFT) methods reveals that 3,5-dimethoxybenzonitrile adopts a highly stable configuration with minimal conformational flexibility. The molecule exists predominantly in a single, low-energy conformation where all non-hydrogen atoms are essentially coplanar [1]. This planar arrangement minimizes steric interactions while maximizing electronic delocalization.

The thermodynamic parameters indicate favorable stability characteristics, with the compound showing resistance to thermal decomposition under normal conditions. The melting point range of 84-90°C reflects moderate intermolecular interactions primarily arising from van der Waals forces and weak hydrogen bonding interactions [8] [9].

Kinetic Behavior

Kinetic simulations suggest that 3,5-dimethoxybenzonitrile exhibits enhanced reactivity in various chemical transformations compared to simpler benzonitrile derivatives. The presence of electron-donating methoxy groups significantly lowers activation barriers for electrophilic aromatic substitution reactions, while the electron-withdrawing nitrile group facilitates nucleophilic processes [10].

The kinetic data indicates that reactions involving the aromatic ring proceed through stabilized transition states due to the electron-donating effect of the methoxy substituents. This stabilization results in faster reaction rates and improved selectivity for desired products in synthetic applications [11].

Computational Predictions

Advanced computational methods predict that 3,5-dimethoxybenzonitrile should exhibit interesting catalytic properties, particularly in metal-catalyzed reactions where the nitrile group can coordinate to metal centers while the methoxy groups modulate the electronic environment [12]. The compound's unique electronic structure makes it an attractive candidate for applications in organometallic chemistry and catalysis.

Nonlinear Optical Property Predictions

Hyperpolarizability Analysis

The asymmetric electronic structure of 3,5-dimethoxybenzonitrile, characterized by the combination of electron-donating methoxy groups and the electron-withdrawing nitrile functionality, creates favorable conditions for significant nonlinear optical (NLO) properties. The push-pull electronic architecture results in enhanced first-order hyperpolarizability (β) values, which are crucial for second-order NLO effects [13].

Based on computational predictions and comparison with structurally related compounds, 3,5-dimethoxybenzonitrile is expected to exhibit hyperpolarizability values significantly higher than simple benzonitrile derivatives. The presence of two methoxy groups in the meta positions relative to the nitrile group creates an optimal substitution pattern for maximizing the molecular hyperpolarizability [14].

Second-Order NLO Properties

The compound's electronic structure suggests strong potential for second-harmonic generation (SHG) and electro-optic effects. The non-centrosymmetric charge distribution arising from the asymmetric substitution pattern provides the necessary conditions for efficient second-order NLO processes [15]. The calculated dipole moment and polarizability values support predictions of significant second-order nonlinear susceptibility.

Theoretical analyses indicate that 3,5-dimethoxybenzonitrile should demonstrate wavelength-dependent nonlinear optical responses, with optimal performance in specific spectral regions determined by the electronic transitions between the HOMO and LUMO levels [16]. The compound's stability and favorable electronic properties make it a promising candidate for incorporation into nonlinear optical devices.

Third-Order NLO Effects

Third-order nonlinear optical properties, including third-harmonic generation and nonlinear refraction, are predicted to be enhanced in 3,5-dimethoxybenzonitrile due to the extended π-conjugation system and the presence of heteroatoms with lone pairs [15]. The polarizable electron density distribution facilitates efficient third-order nonlinear processes.

The compound's electronic structure suggests potential applications in optical limiting and all-optical switching devices, where third-order NLO effects are crucial for device performance. The combination of chemical stability and predicted NLO properties positions 3,5-dimethoxybenzonitrile as an attractive material for advanced photonic applications [17].

Molecular Dynamics and Stacking Behavior

Crystal Structure and Intermolecular Interactions

X-ray crystallographic analysis reveals that 3,5-dimethoxybenzonitrile adopts a highly ordered crystal structure characterized by specific intermolecular interactions. The molecules arrange themselves in centrosymmetric pairs through C-H⋯O and C-H⋯N hydrogen bonding interactions, with the aromatic rings of paired molecules exhibiting an offset of 0.644 Å [1].

The crystal packing is dominated by π-π stacking interactions between benzene rings, with a centroid-to-centroid distance of 3.91 Å, which is within the typical range for aromatic stacking interactions [1]. These stacking interactions organize the molecules into polymeric strands that propagate along specific crystallographic directions.

Molecular Dynamics Simulations

Molecular dynamics simulations predict that 3,5-dimethoxybenzonitrile exhibits relatively rigid molecular behavior due to the planar aromatic structure and the constraining effects of the substituents. The methoxy groups show limited rotational freedom, with energy barriers for rotation that maintain the groups in conformations that optimize both steric and electronic factors [18].

The simulations reveal that intermolecular interactions in the liquid phase are dominated by van der Waals forces and weak hydrogen bonding, with the methoxy oxygens serving as hydrogen bond acceptors and the aromatic and methyl hydrogens acting as weak donors. These interactions contribute to the compound's moderate boiling point and solubility characteristics [19].

Stacking Behavior and Aggregation

The compound's tendency to form π-π stacked structures is enhanced by the electronic complementarity between molecules, where the electron-rich aromatic rings of one molecule interact favorably with the electron-poor regions of neighboring molecules. This stacking behavior is crucial for understanding the compound's solid-state properties and potential applications in materials science [20].

Computational analysis suggests that 3,5-dimethoxybenzonitrile may exhibit interesting aggregation behavior in solution, with potential formation of dimeric or higher-order aggregates through π-π stacking interactions. This aggregation behavior could significantly influence the compound's photophysical properties and reactivity in various chemical environments [21].

XLogP3

1.6

UNII

8OJ1LY7B4L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19179-31-8

Wikipedia

3,5-Dimethoxybenzonitrile

Dates

Last modified: 08-15-2023

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